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Compound of Interest

Compound Name:
5-Fluoro-2,3-dihydro-1H-inden-1-

OL

Cat. No.: B1290011 Get Quote

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-OL

This guide provides comprehensive technical information for researchers, scientists, and drug

development professionals on the synthesis, characterization, and potential biological

relevance of 5-Fluoro-2,3-dihydro-1H-inden-1-ol.

Chemical Properties and Data
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The introduction of a

fluorine atom can significantly alter the physicochemical and biological properties of the parent

molecule, including its metabolic stability and binding affinity to protein targets.

Table 1: Physicochemical and Spectroscopic Data
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Property Value

Molecular Formula C₉H₉FO

Molecular Weight 152.17 g/mol

Appearance White to off-white solid (predicted)

Melting Point
Not available (requires experimental

determination)

Boiling Point
Not available (requires experimental

determination)

¹H-NMR (predicted)
Signals corresponding to aromatic, benzylic,

and aliphatic protons.

¹³C-NMR (predicted)

Signals for nine distinct carbon atoms, including

a carbon bearing fluorine and a carbon bearing

a hydroxyl group.

Mass Spec (m/z) [M+H]⁺ = 153.07 (predicted)

IR Spectroscopy (cm⁻¹)

Characteristic peaks for O-H stretch (approx.

3200-3600), C-F stretch (approx. 1000-1400),

and aromatic C-H stretch.

Experimental Protocols
Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol
This protocol details the synthesis of the title compound via the reduction of its corresponding

ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one, using sodium borohydride.[1]

Materials:

5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone)

Methanol (reagent grade)

Sodium borohydride (NaBH₄)
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Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Separatory funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2,3-dihydro-1H-

inden-1-one (1.0 equivalent) in methanol.

Cool the resulting solution to 0 °C using an ice bath.

Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.

Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room

temperature and stir for an additional 2 hours.

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, quench it by the slow addition of deionized water.

Remove the methanol under reduced pressure using a rotary evaporator.

Transfer the remaining aqueous layer to a separatory funnel and extract the product with

ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification and Characterization
Purification: The crude 5-Fluoro-2,3-dihydro-1H-inden-1-ol can be purified by column

chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Characterization:

TLC: To monitor the reaction and assess the purity of the final product.

Melting Point: To determine the melting point range of the purified solid.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the compound.

Mass Spectrometry: To verify the molecular weight of the product.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the

hydroxyl group.

Hypothetical Biological Activity and Signaling
Pathway
Indanol and its derivatives have been investigated for various biological activities, including

anticancer properties. The presence of a fluorine atom can enhance the therapeutic potential of

organic molecules. It is hypothesized that 5-Fluoro-2,3-dihydro-1H-inden-1-ol may exert anti-

proliferative effects on cancer cells by modulating key signaling pathways, such as the

Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3]

The MAPK/ERK pathway is a critical signaling route that regulates cell growth, proliferation,

and survival.[4] Its dysregulation is a common feature in many cancers. The proposed

mechanism of action for 5-Fluoro-2,3-dihydro-1H-inden-1-ol involves the inhibition of one or

more kinases within this pathway, leading to a downstream reduction in the expression of

genes that promote cell cycle progression and an increase in apoptosis.
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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Biological Evaluation
To investigate the hypothesized anticancer activity of 5-Fluoro-2,3-dihydro-1H-inden-1-ol, the

following experimental workflow can be employed.
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In Vitro Assays

Data Analysis & Conclusion
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Caption: Workflow for evaluating anticancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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